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molecular formula C8H9NO2 B8415434 Methyl-phenyl-carbamic acid

Methyl-phenyl-carbamic acid

Cat. No. B8415434
M. Wt: 151.16 g/mol
InChI Key: GAUSUDNBBOZKSB-UHFFFAOYSA-N
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Patent
US07067517B2

Procedure details

A solution of pyridine-2-carboxylic acid (6-hydroxy-pyridin-3-yl)-amide hydrochloride (0.50 g, 1.99 mmol), N-methyl-N-phenylcarbamoyl chloride (0.44 g, 2.59 mmol) and 1,4-diazabicyclo[2,2,2]octane (0.54 g, 4.81 mmol) in dimethylformamide (15 mL) was stirred at room temperature for 1 hour. Water was added and the solids were isolated by suction, re-dissolved in dichloromethane. The solution was dried over sodium sulphate, filtered and evaporated in vacuo. The residue was purified by flash column chromatography (SiO2, ethyl acetate:heptane 50:50) yielding the title compound (0.38 g, 55% yield) as a white solid.
Name
pyridine-2-carboxylic acid (6-hydroxy-pyridin-3-yl)-amide hydrochloride
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
Cl.[OH:2]C1N=CC(NC(C2C=CC=CN=2)=O)=CC=1.[CH3:18][N:19]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:20](Cl)=[O:21].N12CCN(CC1)CC2.O>CN(C)C=O.ClCCl>[CH3:18][N:19]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:20](=[O:2])[OH:21] |f:0.1|

Inputs

Step One
Name
pyridine-2-carboxylic acid (6-hydroxy-pyridin-3-yl)-amide hydrochloride
Quantity
0.5 g
Type
reactant
Smiles
Cl.OC1=CC=C(C=N1)NC(=O)C1=NC=CC=C1
Name
Quantity
0.44 g
Type
reactant
Smiles
CN(C(=O)Cl)C1=CC=CC=C1
Name
Quantity
0.54 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids were isolated by suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (SiO2, ethyl acetate:heptane 50:50)

Outcomes

Product
Name
Type
product
Smiles
CN(C(O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 126.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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